Cas no 955741-75-0 (N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide)

N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide is a structurally complex compound featuring a fused tetrahydroisoquinoline core modified with a furan-2-carbonyl group and a 2-(trifluoromethyl)benzamide moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the tetrahydroisoquinoline pharmacophore. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring may contribute to binding interactions. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship (SAR) studies in drug discovery. The compound’s purity and well-defined structure support reproducible research applications.
N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide structure
955741-75-0 structure
Product Name:N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide
CAS No:955741-75-0
MF:C22H17F3N2O3
MW:414.377196073532
CID:6438379
Update Time:2025-05-25

N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide
    • N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C22H17F3N2O3/c23-22(24,25)18-5-2-1-4-17(18)20(28)26-16-8-7-14-9-10-27(13-15(14)12-16)21(29)19-6-3-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28)
    • InChI Key: VHQNQKBBCWWYAX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(C1=CC=CO1)=O)C2)(=O)C1=CC=CC=C1C(F)(F)F

N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide

N-2-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Yl-2-(Trifluoromethyl)Benzamide: A Comprehensive Overview

N-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide, with the CAS number 955741-75-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a tetrahydroisoquinoline backbone, a furan-derived carbonyl group, and a trifluoromethyl-substituted benzamide moiety. These structural elements contribute to its potential as a bioactive molecule with diverse applications in drug discovery.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalytic methodologies. Recent advancements in asymmetric catalysis and microwave-assisted synthesis have enabled the efficient production of this compound with high purity and yield. Researchers have explored various synthetic pathways, including the use of coupling reactions and ring-closing metathesis, to optimize the construction of its intricate molecular framework. The incorporation of the trifluoromethyl group is particularly noteworthy, as it enhances the compound's lipophilicity and stability in biological systems.

From a pharmacological perspective, this compound has demonstrated promising activity in preclinical studies targeting several therapeutic areas. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation. Recent studies published in high-impact journals have highlighted its ability to modulate cellular signaling pathways associated with oncogenesis. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation, suggesting its potential application in treating inflammatory diseases.

The structural versatility of N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide allows for further functionalization to explore its biological space. Researchers are currently investigating the effects of substituent variations on its pharmacokinetic profiles and bioavailability. These studies aim to optimize the compound's therapeutic index by enhancing its efficacy while minimizing off-target effects.

In terms of applications beyond medicine, this compound has also been considered for use in agrochemicals and materials science. Its ability to interact with specific molecular targets makes it a candidate for developing novel pesticides or biodegradable polymers. Collaborative efforts between academic institutions and industry partners are underway to evaluate these potential applications on a larger scale.

From an analytical standpoint, the characterization of this compound has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into its molecular structure and purity. Furthermore, computational modeling approaches like molecular docking and quantum mechanics calculations have been employed to predict its binding affinities to various biological targets.

Looking ahead, the development of N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(trifluoromethyl)benzamide into a clinically relevant drug will depend on several factors. These include successful navigation through preclinical toxicity studies and early-phase clinical trials. The compound's safety profile is currently under rigorous evaluation to ensure that it meets regulatory standards for human use.

In conclusion, N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-Yl-benzamide represents a compelling example of how modern chemical synthesis and pharmacological research can converge to develop innovative therapeutic agents. As research progresses, this compound holds promise for addressing unmet medical needs across multiple disease areas while continuing to expand our understanding of complex molecular interactions.

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